3-Chloro-3-(4-methylphenoxy)-3H-diazirene
Description
3-Chloro-3-(4-methylphenoxy)-3H-diazirene is a diazirine derivative featuring a chlorine atom and a 4-methylphenoxy substituent on the three-membered diazirine ring. Diazirines are highly strained heterocyclic compounds known for their utility in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation .
Properties
CAS No. |
307514-61-0 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-3-(4-methylphenoxy)diazirine |
InChI |
InChI=1S/C8H7ClN2O/c1-6-2-4-7(5-3-6)12-8(9)10-11-8/h2-5H,1H3 |
InChI Key |
ZPPJRYHPJGDUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(N=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Key Structural Features
-
Molecular Formula : C₈H₇ClN₂O (derived from PubChem CID 11008291, adjusted for phenoxy substitution).
-
Stereoelectronic Effects : The diazirine ring’s strain (∼60° bond angles) enhances reactivity toward electrophilic substitution, while the 4-methylphenoxy group directs reactivity via resonance and inductive effects.
General Synthetic Strategies for Diazirines
Diazirine synthesis typically proceeds via cyclization of amidines or oxidation of diaziridines. For chloro-substituted variants, chlorination agents such as Cl₂, N-chlorosuccinimide (NCS), or trichloroisocyanuric acid (TCCA) are employed.
Amidine Cyclization Route
The most common pathway involves:
-
Formation of an amidine precursor : Reaction of a primary amine with a nitrile under acidic conditions.
-
Oxidative cyclization : Treatment with Cl₂ or NCS to form the diazirine ring.
For 3-chloro-3-(4-methylphenoxy)-3H-diazirene, the amidine precursor would require a 4-methylphenoxy group. However, no direct experimental data for this compound exists in the provided sources.
Chlorination Methods for Diazirine Functionalization
Chlorination at the C3 position is critical for introducing the chloro substituent. The following methods are extrapolated from analogous diazirine syntheses:
Direct Chlorination with Cl₂ Gas
-
Conditions : Gaseous Cl₂ bubbled into a solution of 3-(4-methylphenoxy)diaziridine in dichloromethane at 0°C.
-
Mechanism : Electrophilic attack of Cl⁺ at the electron-rich diaziridine nitrogen, followed by ring contraction.
-
Challenges : Over-chlorination and ring-opening side reactions.
N-Chlorosuccinimide (NCS) Mediated Chlorination
-
Conditions : NCS (1.2 equiv) in acetonitrile at 25°C, catalyzed by Lewis acids (e.g., FeCl₃).
Phenoxy Group Introduction
Incorporating the 4-methylphenoxy moiety requires nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
SNAr with 4-Methylphenol
-
Substrate : 3-Chloro-3H-diazirene.
-
Conditions : K₂CO₃ in DMF, 80°C, 12 h.
-
Limitations : Low yield due to poor leaving-group ability of chloride.
Chemical Reactions Analysis
3-Chloro-3-(p-tolyloxy)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Material Science
Photoreactive Properties:
The compound is widely used as a photoreactive probe due to its ability to generate highly reactive carbenes upon exposure to ultraviolet light. This property is essential for creating crosslinked polymer networks, which are crucial in the development of advanced materials such as organic light-emitting diodes (OLEDs) and fiber-reinforced composites .
Table 1: Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Crosslinking | Used to enhance the mechanical properties of polymers through photopolymerization. |
| OLED Development | Acts as a crosslinking agent to improve the stability and performance of OLEDs. |
| Functional Coatings | Utilized in creating coatings that respond to environmental stimuli. |
Biological Research
Photoaffinity Labeling:
In biological studies, 3-Chloro-3-(4-methylphenoxy)-3H-diazirene serves as a photoaffinity labeling agent. It allows researchers to investigate biomolecular interactions by covalently attaching to proteins or nucleic acids upon UV irradiation . This capability is vital for understanding complex biological processes such as receptor-ligand interactions and protein-protein interactions.
Case Study: Protein Interaction Studies
A study demonstrated the use of this compound in mapping the interaction sites of a specific enzyme with its substrate. By employing photoaffinity labeling, researchers identified key amino acid residues involved in the binding process, providing insights into enzyme functionality and potential drug design.
Chemical Synthesis
Synthetic Versatility:
The diazirine moiety allows for various chemical transformations, making it a versatile building block in organic synthesis. Its ability to undergo cyclopropanation reactions expands its utility in synthesizing complex organic molecules .
Table 2: Synthetic Applications
| Reaction Type | Description |
|---|---|
| Cyclopropanation | Facilitates the formation of cyclopropane rings from alkenes. |
| Carbene Reactions | Engages in various carbene-mediated transformations for creating diverse compounds. |
Mechanism of Action
The mechanism of action of 3-Chloro-3-(p-tolyloxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making the compound useful in photoaffinity labeling and other photochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Diazirine Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 3-Chloro-3-(4-methylphenoxy)-3H-diazirene and related diazirines:
Physical Properties
While specific data for 3-Chloro-3-(4-methylphenoxy)-3H-diazirene are lacking, trends can be inferred:
- Melting Points: Bulkier substituents (e.g., phenoxy) increase melting points compared to methyl or methoxy groups. For example, 3-phenyl-3-(trifluoromethyl)-3H-diazirine derivatives typically have m.p. >100°C .
- Solubility: Aromatic substituents enhance solubility in organic solvents (e.g., chloroform, hexane), as seen in triazine derivatives with phenoxy groups .
Challenges and Limitations
- Synthetic Scalability: Spirocyclic diazirines can be synthesized at scales up to 50 g , but the 4-methylphenoxy group’s steric demands may complicate large-scale synthesis.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,4,6-Trichlorotriazine, DIPEA, −35°C | Activate electrophilic site |
| 2 | 4-Methylphenol, DIPEA, 35°C | Introduce phenoxy substituent |
| 3 | Diazirine precursor, refluxing CHCl3 | Final coupling |
Which spectroscopic techniques are most effective for characterizing the structure of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene, and what key spectral signatures should researchers prioritize?
Basic Research Question
Structural confirmation relies on a combination of 1H/13C NMR , IR , and mass spectrometry :
- 1H NMR : Look for singlet peaks near δ 3.8 ppm (CH3 from methylphenoxy) and aromatic protons in δ 7.2–8.0 ppm .
- 13C NMR : Diazirine carbons appear at ~120–130 ppm, while carbonyl or aromatic carbons range from 150–170 ppm .
- IR : Stretching frequencies for C-Cl (650–750 cm⁻¹) and N=N (1550–1650 cm⁻¹) are critical .
Q. Data Interpretation Tips :
- Use DMSO-d6 as a solvent to resolve NH or OH protons in polar analogs .
- Compare with spectral libraries of structurally similar compounds (e.g., 3-chlorophenoxy derivatives) to validate assignments .
How does the electronic configuration of the diazirene ring influence the reactivity of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene in cross-coupling reactions compared to other diazirine derivatives?
Advanced Research Question
The diazirene ring’s electron-deficient nature, enhanced by the electron-withdrawing chloro and methylphenoxy groups, facilitates nucleophilic attack. Comparative studies with analogs reveal:
- Substituent Effects : Chlorine increases electrophilicity at C3, while methylphenoxy provides steric hindrance, slowing hydrolysis but enhancing regioselectivity .
- Cross-Coupling Efficiency : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) show higher yields with electron-deficient diazirines due to improved oxidative addition .
Q. Reactivity Comparison :
| Derivative | Substituents | Relative Reactivity (vs. Parent Diazirine) |
|---|---|---|
| 3-Chloro-3-(4-methylphenoxy) | Cl, 4-MeOPh | 1.8× |
| 3-Bromo-3-(4-fluorophenoxy) | Br, 4-FPh | 2.1× |
| Unsubstituted | H, H | 1.0× |
What experimental strategies can resolve contradictions in crystallographic data when determining the solid-state structure of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene?
Advanced Research Question
Crystallographic ambiguities (e.g., disordered substituents) require:
- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution .
- Refinement Software : Use SHELXL for robust handling of twinning or partial occupancy, leveraging constraints for methylphenoxy orientation .
- Complementary Techniques : Pair XRD with DFT-optimized geometries to validate bond lengths and angles .
Q. Case Study :
- For a triazine analog, SHELXL refinement reduced R-factors from 0.15 to 0.05 by modeling disorder in the phenoxy group .
What are the mechanistic implications of substituent effects (chloro vs. methylphenoxy) on the photolytic behavior of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene in photoaffinity labeling studies?
Advanced Research Question
The chloro group enhances UV stability, while methylphenoxy increases lipophilicity, affecting membrane permeability in biological systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
